

PRN1371: A Comparative Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: PRN1371
CAS No.: 1802929-43-6
Cat. No.: B610203

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PRN1371 is a potent, irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Its high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects and associated toxicities.[3][4] This guide provides a comparative analysis of **PRN1371**'s cross-reactivity with other kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of PRN1371

PRN1371 demonstrates exceptional selectivity for the FGFR family. Broader kinome-wide biochemical profiling against 251 kinases revealed that only FGFR1-4 and Colony-Stimulating Factor 1 Receptor (CSF1R) are potently inhibited.[5][6] Notably, its interaction with CSF1R is non-covalent.[7] The following table summarizes the inhibitory activity of **PRN1371** against key kinases.

Kinase Target	IC50 (nM)	Comments
FGFR1	0.6 - 0.7	Potent irreversible covalent inhibition.[1][5]
FGFR2	1.3	Potent irreversible covalent inhibition.[1][5]
FGFR3	4.1	Potent irreversible covalent inhibition.[1][5]
FGFR4	19.3	Potent irreversible covalent inhibition.[1][5]
CSF1R	8.1	Potent, but non-covalent, inhibition.[5][7] A significant difference between biochemical and cellular potency has been noted, suggesting lower physiological relevance.[7]
VEGFR2	705	Weak inhibition, demonstrating strong selectivity for FGFR over VEGFR2.[1]
SRC	Not inhibited	Mass spectrometry data shows no covalent adduct formation with SRC.[8] Kinase assays indicate little to no effect on SRC activity.[8]
YES	Not inhibited	Kinase assays indicate little to no effect on YES activity.[8]

Comparative Selectivity with other Pan-FGFR Inhibitors

PRN1371 exhibits a more selective profile compared to other covalent pan-FGFR inhibitors such as FIIN-2 and TAS-120 (Futibatinib). While FIIN-2 and TAS-120 have been shown to form

covalent adducts with and inhibit SRC family kinases (SRC and YES), **PRN1371** does not.[8][9]
This superior selectivity may translate to a better safety profile in clinical applications.[3]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

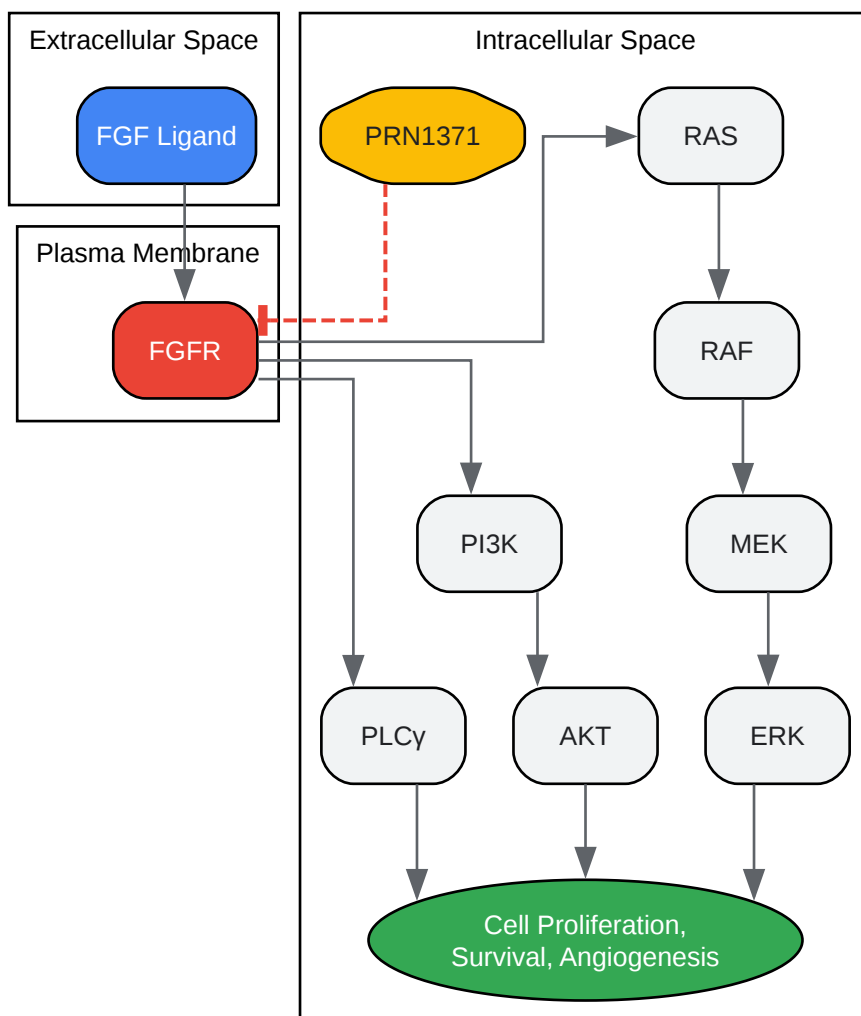
- **Enzyme and Inhibitor Incubation:** A master mix is prepared containing the kinase, buffer (40 mM Tris-HCl, pH 7.5-8.0, 20 mM MgCl₂, 20 mM NaCl, 0.1 mg/mL BSA, 1 mM TCEP, and 4% DMSO), and varying concentrations of the test inhibitor (e.g., **PRN1371**) or a vehicle control (DMSO).[8] This mixture is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[8]
- **Kinase Reaction Initiation:** The kinase reaction is initiated by adding a solution containing the substrate peptide and ATP. The reaction is allowed to proceed for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 23°C).[10]
- **ATP Depletion:** After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step typically requires a 40-minute incubation.[10]
- **ADP to ATP Conversion and Signal Generation:** Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and, therefore, the kinase activity.[10]
- **Data Analysis:** The luminescent signal is measured using a plate reader. The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Inhibition of ERK Phosphorylation

This assay assesses the ability of an inhibitor to block the downstream signaling of a target receptor tyrosine kinase in a cellular context.

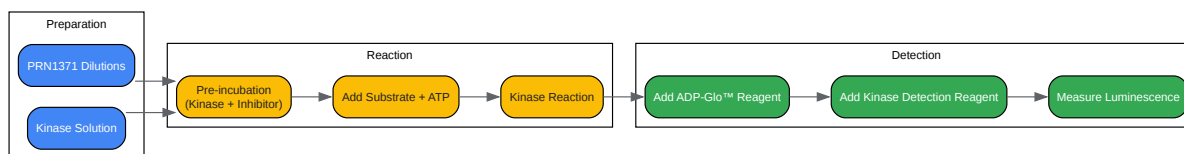
- **Cell Culture and Treatment:** Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and grown overnight.[11] The cells are then serum-starved for 1 hour before being treated with a concentration series of the inhibitor (e.g., **PRN1371**) for 1 hour at 37°C. [11]
- **Cell Stimulation:** Following inhibitor treatment, cells are stimulated with a growth factor such as FGF2 (to activate the FGFR pathway) or VEGF (to activate the VEGFR pathway) for 10 minutes.[11]
- **Cell Lysis and Analysis:** The reaction is stopped by adding ice-cold PBS, and the cells are washed.[11] The level of phosphorylated ERK (p-ERK), a downstream effector of the FGFR signaling pathway, is then determined using methods like Western blotting or an AlphaLISA SureFire Kit.
- **Data Analysis:** The results are expressed as the percentage of p-ERK inhibition relative to the stimulated control without the inhibitor. This allows for the determination of the inhibitor's potency in a cellular environment.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Simplified FGFR signaling pathway and the inhibitory action of **PRN1371**.



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Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

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